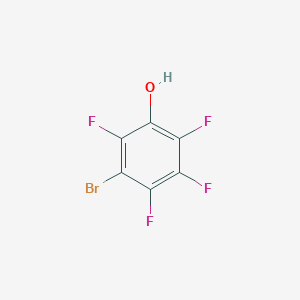

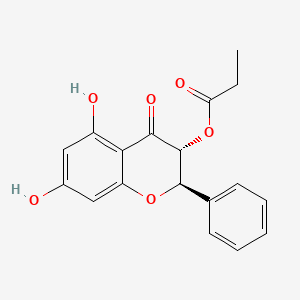

Pinobanksin 3-O-propanoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Pinobanksin 3-O-propanoate is a natural compound primarily found in the plant family Cycadaceae . It is an ester compound, with its molecular structure containing pinobanksin and propanoate groups . This compound has been identified in various sources, including plants, propolis, and honey . It has shown significant pharmacological activities in research, including anti-inflammatory, antioxidant, antitumor, and antibacterial effects .

Wissenschaftliche Forschungsanwendungen

Antiproliferative and Apoptotic Effects in Cancer Cells : Pinobanksin 3-O-propanoate has shown potential in inducing apoptosis and inhibiting the proliferation of cancer cells. Alday et al. (2015) demonstrated that pinobanksin and its ester derivatives, including pinobanksin 3-O-propanoate, have antiproliferative activity on B-cell lymphoma cancer cell line M12.C3.F6 through apoptosis induction. This suggests its potential use in cancer treatment (Alday et al., 2015).

Cytotoxicity against Pancreatic Cancer Cells : Li et al. (2011) found that derivatives of pinobanksin, including pinobanksin 3-O-propanoate, exhibited cytotoxic activity against PANC-1 human pancreatic cancer cells in nutrient-deprived conditions, highlighting its potential as an anticancer agent (Li et al., 2011).

Antioxidant Properties : Pinobanksin 3-O-propanoate has been identified as a significant phenolic compound in propolis with notable antioxidant properties. Sun et al. (2015) revealed that pinobanksin-3-O-acetate, a closely related compound, was a characteristic compound of Beijing propolis, contributing to its strong antioxidant properties (Sun et al., 2015).

Antiangiogenic Effects : A study by Bang and Ahn (2021) on the antiangiogenic potential of pinobanksin suggests that it can inhibit angiogenesis by inducing apoptosis in endothelial cells. This research indicates the potential for pinobanksin in developing antiangiogenic therapies (Bang & Ahn, 2021).

Effect on Gene Expression in Cancer Cells : Zulibiy (2014) investigated the effects of propolis flavonoids, including pinobanksin-3-acetate (similar to pinobanksin 3-O-propanoate), on the expression of genes related to human colorectal cancer cell proliferation. This study provides insights into the molecular mechanisms by which propolis flavonoids may inhibit cancer cell growth (Zulibiy, 2014).

Safety And Hazards

Eigenschaften

IUPAC Name |

[(2R,3R)-5,7-dihydroxy-4-oxo-2-phenyl-2,3-dihydrochromen-3-yl] propanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16O6/c1-2-14(21)24-18-16(22)15-12(20)8-11(19)9-13(15)23-17(18)10-6-4-3-5-7-10/h3-9,17-20H,2H2,1H3/t17-,18+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIVRDRUFOJECRK-MSOLQXFVSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)OC1C(OC2=CC(=CC(=C2C1=O)O)O)C3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(=O)O[C@@H]1[C@H](OC2=CC(=CC(=C2C1=O)O)O)C3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Pinobanksin 3-O-propanoate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(4R)-4-[(3R,5R,6Z,7S,8S,9S,10R,13R,14S,17R)-6-ethylidene-3,7-dihydroxy-10,13-dimethyl-1,2,3,4,5,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentanoic acid](/img/structure/B1145490.png)